N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a benzodioxol ring, a hexahydroquinazolinone core, and a morpholinoethyl substituent linked via a sulfanyl acetamide bridge. This compound’s design incorporates pharmacophores associated with enzyme inhibition, particularly targeting proteases such as falcipain, as inferred from structurally related analogs . Its synthesis likely involves coupling reactions under conditions similar to those used for morpholinoethylamine derivatives, employing reagents like HCTU and DIPEA in polar aprotic solvents (e.g., DMF) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c28-21(24-16-5-6-19-20(13-16)32-15-31-19)14-33-22-17-3-1-2-4-18(17)27(23(29)25-22)8-7-26-9-11-30-12-10-26/h5-6,13H,1-4,7-12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWATSWLHSTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the morpholine ring and the benzo[d][1,3]dioxole moiety. Common reagents and conditions used in these reactions include:
Starting Materials: Appropriate quinazoline derivatives, morpholine, and benzo[d][1,3]dioxole derivatives.
Reagents: Thionyl chloride, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under reflux conditions with inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate cellular processes.
Medicine
In medicine, the compound might be evaluated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s hexahydroquinazolinone core distinguishes it from other heterocyclic systems, such as the indole carboxamide (ICD) and quinolinyl oxamide (QOD) derivatives reported as falcipain inhibitors . Key structural differences include:
- Hexahydroquinazolinone vs.
- Sulfanyl Acetamide Linker vs. Ethanediamide (QOD) : The thioether group in the target compound could provide stronger hydrophobic interactions or disulfide-mediated binding compared to QOD’s oxamide .
Substituent Analysis
- Morpholinoethyl Group: Shared with compounds like 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide , this substituent likely improves solubility and pharmacokinetics via hydrogen bonding with the morpholine oxygen.
- Benzodioxol Moiety: Common in protease inhibitors (e.g., 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one ), this group may act as a pharmacophore by mimicking natural substrates or stabilizing aromatic interactions in enzyme active sites.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis shares methodology with morpholinoethyl-containing analogs, though the hexahydroquinazolinone core may introduce challenges in regioselectivity and yield .
- Metabolic Stability: The benzodioxol group is prone to oxidative metabolism, as seen in related compounds, but the morpholinoethyl group may mitigate this by improving water solubility and reducing hepatic clearance .
- Selectivity: The sulfanyl linker could reduce off-target effects compared to QOD’s ethanediamide, which may engage in non-specific hydrogen bonding .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex compound known for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on various studies.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety , a morpholine ring , and a sulfanyl acetamide group. The synthesis typically involves:
- Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives.
- Introduction of the Morpholine Ring : Reaction with morpholine under basic conditions.
- Sulfanyl Acetamide Formation : Sulfonation with a sulfonyl chloride derivative.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neuropharmacological Effects
The compound's structural similarities to known psychoactive substances suggest potential neuropharmacological effects. It has been evaluated in psychopharmacology studies for its nonhallucinogenic properties and novel psychoactive effects that may facilitate psychotherapy .
Enzyme Inhibition
The compound acts as an inhibitor of several key enzymes involved in metabolic pathways. Its interaction with these enzymes can lead to significant alterations in cellular metabolism, which is crucial for developing therapeutic agents targeting metabolic disorders.
The mechanism by which this compound exerts its effects involves:
- Targeting Specific Receptors : The compound binds to specific receptors involved in cell signaling pathways.
- Modulation of Gene Expression : It influences gene expression related to apoptosis and cell proliferation.
- Inhibition of Signal Transduction Pathways : Disruption of pathways such as MAPK and PI3K/Akt has been observed.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Neuropharmacological Assessment
In a clinical trial assessing the psychoactive effects of related compounds, it was found that N-methyl derivatives exhibited unique properties that could be beneficial in therapeutic settings without hallucinogenic side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| 1-(1,3-benzodioxol-5-yl)-2-propanol | Lacks sulfonamide | Moderate neuroactivity |
| N-(1H-indol-3-yl)-acetamide | Indole structure | Antidepressant effects |
| N-(benzodioxol)-sulfonamide | Sulfonamide group | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
